molecular formula C14H14ClNO B3033020 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 714278-09-8

1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3033020
CAS No.: 714278-09-8
M. Wt: 247.72 g/mol
InChI Key: AFKUUBLZHRTPBM-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound features a chloro and methyl substitution on the phenyl ring, as well as two methyl groups on the pyrrole ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and 2,5-dimethylpyrrole.

    Condensation Reaction: The key step involves a condensation reaction between 3-chloro-4-methylbenzaldehyde and 2,5-dimethylpyrrole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Ammonia (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrrole derivatives.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro and methyl substitutions on the phenyl ring may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: An oxidized derivative with similar structural features.

    1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol: A reduced derivative with an alcohol group instead of an aldehyde.

    1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-thiol: A substituted derivative with a thiol group.

Uniqueness

1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methyl groups on the phenyl ring, along with the aldehyde group on the pyrrole ring, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-4-5-13(7-14(9)15)16-10(2)6-12(8-17)11(16)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKUUBLZHRTPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359594
Record name 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714278-09-8
Record name 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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